An In-Depth Technical Guide to 1H-Indene-2-butanoic acid: Chemical Properties and Structure
An In-Depth Technical Guide to 1H-Indene-2-butanoic acid: Chemical Properties and Structure
Disclaimer: Direct experimental data for 1H-Indene-2-butanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-established chemical principles of its constituent indene and butanoic acid moieties, and by extrapolation from the closely related analogue, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Introduction
1H-Indene-2-butanoic acid is an organic compound featuring a bicyclic indene core structure linked to a butanoic acid side chain at the second position. The indene framework, consisting of a fused benzene and cyclopentadiene ring, is a prevalent motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] The butanoic acid moiety imparts acidic properties and influences the compound's overall polarity and solubility. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the predicted chemical properties, structure, and potential biological relevance of 1H-Indene-2-butanoic acid.
Chemical Structure and Properties
The structure of 1H-Indene-2-butanoic acid combines the aromatic and cyclic features of indene with the acidic functional group of butanoic acid. This unique combination is expected to dictate its chemical behavior and physical properties.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 1H-Indene-2-butanoic acid and its key structural components.
| Property | 1H-Indene-2-butanoic acid (Predicted) | Indene | Butanoic Acid | 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid |
| Molecular Formula | C₁₃H₁₄O₂ | C₉H₈[1] | C₄H₈O₂ | C₁₁H₁₂O₂[3] |
| Molecular Weight | 202.25 g/mol | 116.16 g/mol [1] | 88.11 g/mol | 176.21 g/mol [3] |
| Melting Point | Solid at room temperature; specific value not available. | -1.8 °C[1] | -7.9 °C | Not available |
| Boiling Point | > 200 °C (decomposes) | 181.6 °C[1] | 163.5 °C | Not available |
| Appearance | Colorless to pale yellow solid | Colorless liquid[1] | Oily, colorless liquid | Solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Insoluble in water[1] | Miscible with water | Not available |
| pKa | ~4.8 (similar to butanoic acid) | 20.1 (in DMSO)[1] | 4.82 | Not available |
Hypothetical Synthesis Protocol
A plausible synthetic route to 1H-Indene-2-butanoic acid can be conceptualized based on established methods for the synthesis of indene and arylalkanoic acid derivatives.[4][5] A common approach involves the construction of the indene ring followed by the introduction or modification of the side chain.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway.
Caption: A potential synthetic workflow for 1H-Indene-2-butanoic acid.
Detailed Experimental Methodology (Hypothetical)
Step 1: Synthesis of 2-Indanone
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To a stirred solution of phenylacetic acid (1 equivalent) in polyphosphoric acid (10 equivalents by weight), heat the mixture to 80-90 °C for 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and stir until the excess polyphosphoric acid is dissolved.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude indanone.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-(1H-inden-2-yl)but-2-enoate
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To a solution of 2-indanone (1 equivalent) and triethyl phosphonoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated ammonium chloride solution.
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Extract the product with diethyl ether (3 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
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Purify the resulting ester by flash chromatography.
Step 3: Synthesis of Ethyl 2-(1H-inden-2-yl)butanoate
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Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Concentrate the filtrate to obtain the saturated ester.
Step 4: Synthesis of 1H-Indene-2-butanoic acid
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To a solution of the saturated ester in a mixture of ethanol and water (2:1), add sodium hydroxide (2 equivalents).
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Reflux the mixture for 2-3 hours.
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After cooling to room temperature, acidify the solution with 1M hydrochloric acid to pH 2-3.
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Extract the product with ethyl acetate (3 x 25 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 1H-Indene-2-butanoic acid.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1H-Indene-2-butanoic acid is not available, numerous indene derivatives have been investigated for their therapeutic potential, particularly as anticancer agents. One of the key mechanisms of action for some bioactive indene-containing compounds is the inhibition of tubulin polymerization.[6][7]
Tubulin Polymerization and its Inhibition
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle, which segregates chromosomes into daughter cells.[8][9] The dynamic nature of microtubules, characterized by continuous polymerization and depolymerization, is vital for their function.
Tubulin inhibitors are compounds that interfere with this dynamic process. They can be broadly classified into two categories:
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Microtubule-destabilizing agents: These compounds, such as vinca alkaloids, bind to tubulin dimers and prevent their assembly into microtubules, leading to microtubule depolymerization.[8]
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Microtubule-stabilizing agents: These compounds, like taxanes, bind to microtubules and prevent their disassembly, leading to the formation of dysfunctional microtubule bundles.[8]
Both types of inhibitors disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[6][10]
Signaling Pathway Diagram
The following diagram illustrates the role of tubulin in mitosis and the mechanism of action of tubulin inhibitors.
Caption: The role of tubulin in mitosis and its disruption by inhibitors.
Conclusion
1H-Indene-2-butanoic acid represents an interesting chemical entity with a structure that suggests potential for biological activity. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its chemical properties, a plausible synthetic strategy, and a potential mechanism of action based on the known pharmacology of related indene derivatives. The information presented here is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further investigation into this and similar molecular scaffolds.
References
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid | C11H12O2 | CID 5174955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
